3,4,5-Trifluorobenzoylacetonitrile

Anti-inflammatory Drug Discovery SAR

3,4,5-Trifluorobenzoylacetonitrile is a regiospecific trifluoromethylated β-ketonitrile building block. The 3,4,5-trifluoro substitution pattern is critical: contiguous fluorines polarize the carbonyl, tune methylene C-H acidity (pKa ~6.5), and control enolate formation rates and cyclocondensation regioselectivity—differentiating it from 2,4,5- or other isomers. Procuring the correct regioisomer eliminates synthetic failure risk. For anhydrous enolate chemistry, specify ≤0.5% moisture grade to prevent yield loss. Ideal for fluorinated pyrazole/isoxazole synthesis in agrochemical and pharmaceutical discovery.

Molecular Formula C9H4F3NO
Molecular Weight 199.13 g/mol
CAS No. 842140-50-5
Cat. No. B1597702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-Trifluorobenzoylacetonitrile
CAS842140-50-5
Molecular FormulaC9H4F3NO
Molecular Weight199.13 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)F)F)C(=O)CC#N
InChIInChI=1S/C9H4F3NO/c10-6-3-5(8(14)1-2-13)4-7(11)9(6)12/h3-4H,1H2
InChIKeyBRAUWLHJOAFANC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4,5-Trifluorobenzoylacetonitrile (CAS 842140-50-5) Procurement Guide: Key Identifiers & Molecular Features


3,4,5-Trifluorobenzoylacetonitrile (CAS 842140-50-5), with the IUPAC name 3-oxo-3-(3,4,5-trifluorophenyl)propanenitrile, is a trifluoromethylated β-ketonitrile (benzoylacetonitrile) building block with the molecular formula C9H4F3NO and a molecular weight of 199.13 g/mol . Its structure features a 1,2,3-trisubstituted benzene ring fully halogenated with three contiguous fluorine atoms, coupled to an activated methylene nitrile moiety (pKa ~6.50 ± 0.14, predicted), providing a unique platform for heterocycle synthesis .

Why Generic Substitution Fails for 3,4,5-Trifluorobenzoylacetonitrile: Structural Determinants of Reactivity and Selectivity


The performance of 3,4,5-Trifluorobenzoylacetonitrile in downstream applications is strictly governed by its unique 3,4,5-trifluoro substitution pattern on the phenyl ring. The contiguous electron-withdrawing fluorine atoms dramatically polarize the carbonyl group and fine-tune the C-H acidity of the adjacent methylene, which directly controls both the rate of enolate formation and the regioselectivity in subsequent cyclocondensations . The strong inductive effect (-I) of the three fluorines is the key differentiator, and even isomeric variations—such as the 2,4,5-trifluoro isomer—alter the electronic and steric environment of the reactive ketonitrile, leading to divergent reaction outcomes and product impurity profiles . Consequently, generic substitution without explicit verification of the fluoro-regioisomer is a critical scientific and procurement risk, potentially leading to synthetic failure or out-of-specification intermediates.

Quantitative Evidence Guide for 3,4,5-Trifluorobenzoylacetonitrile (CAS 842140-50-5) Differentiation


Fluorine Substitution Pattern Drives Differential Anti-inflammatory Activity in Class-Level SAR

Within the benzoylacetonitrile class, fluorination of the phenyl ring is critical for retaining anti-inflammatory activity. A direct class-level SAR study demonstrated that while unsubstituted benzoylacetonitrile possesses potent activity in the rat adjuvant arthritis model, the introduction of a single fluorine atom at the ortho, meta, or para position (o-, m-, or p-fluorobenzoylacetonitrile) is essential for preserving this biological effect; other phenyl-substituted analogs lost activity entirely [1]. This establishes that fluorination is a mandatory pharmacophoric element. Extrapolating this class-level evidence, the 3,4,5-trifluoro pattern in the target compound provides a distinct electronic and steric profile compared to the simpler mono-fluorinated analogs, predicting a unique interaction landscape with biological targets.

Anti-inflammatory Drug Discovery SAR

Predicted Physical Property Differentiation from the 2,4,5-Trifluoro Isomer

While the 3,4,5- and 2,4,5-trifluorobenzoylacetonitrile regioisomers are isobaric and share the same molecular formula (C9H4F3NO), their predicted physicochemical properties diverge due to the altered fluorine topology. The target 3,4,5-isomer exhibits a predicted density of 1.387 ± 0.06 g/cm³, a boiling point of 322.5 ± 42.0 °C at 760 mmHg, and a pKa of 6.50 ± 0.14 . In contrast, the 2,4,5-isomer has a predicted boiling point of 316.192 °C at 760 mmHg, a difference of approximately 6.3 °C . While both sets of data are predicted, this ~6 °C difference in boiling point is significant for separation and purification, suggesting different chromatographic retention times and distillation behavior. This necessitates distinct analytical methods for identity and purity verification during procurement.

Physicochemical Properties Regioisomer Comparison Purification

Purity and Moisture Specifications as Procurement Gatekeepers

Procurement specifications for 3,4,5-Trifluorobenzoylacetonitrile are not uniform across vendors, with reported purities ranging from 95% to ≥97% (by HPLC) . One vendor explicitly quantifies moisture content at ≤0.5% maximum, a critical specification for a β-ketonitrile that can undergo hydrolysis or participate in water-sensitive reactions (e.g., organometallic coupling, enolate alkylation) . While this is a single-vendor specification rather than a comparative study, it highlights a key differentiator: the presence or absence of a moisture specification directly impacts the compound's suitability for anhydrous applications. Procurement of a lower-purity or unspecified moisture-grade material introduces significant risk of synthetic failure due to side reactions or reduced yield.

Quality Control Purity Procurement

GHS Hazard Profile Differentiates Safety and Handling Requirements from Non-Fluorinated Analogs

The safety profile of 3,4,5-Trifluorobenzoylacetonitrile is characterized by a specific set of GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . In contrast, the non-fluorinated parent compound, benzoylacetonitrile, is reported with a more severe acute toxicity profile, including H301 (Toxic if swallowed) and H311 (Toxic in contact with skin) . This quantitative difference in GHS hazard classification—specifically the shift from 'Toxic' (Category 3) to 'Harmful' (Category 4)—is a direct consequence of the fluorine substitution pattern and has tangible implications for laboratory safety protocols, personal protective equipment (PPE) requirements, and shipping classification.

Safety Hazard Classification Handling

Enhanced Metabolic Stability Inferred from Trifluoromethyl Group Contribution

The incorporation of trifluoromethyl (-CF3) or polyfluorinated aromatic moieties is a well-established strategy in medicinal chemistry to improve metabolic stability by blocking sites of oxidative metabolism and increasing lipophilicity. For 3,4,5-Trifluorobenzoylacetonitrile, it is noted that the presence of the fluorine atoms can increase the in vivo half-life of a drug derived from it . This is a class-level effect: fluorinated aromatics, like the 3,4,5-trifluorophenyl group, are generally more resistant to cytochrome P450-mediated oxidation than their non-fluorinated counterparts. While this statement lacks a direct head-to-head comparative half-life for the target compound itself, it represents a well-supported class inference that directly addresses a key procurement driver for fluorinated building blocks—the expectation of improved ADME properties in the final drug candidate.

Drug Metabolism Pharmacokinetics ADME

Optimal Scientific and Industrial Application Scenarios for 3,4,5-Trifluorobenzoylacetonitrile (CAS 842140-50-5)


Synthesis of Fluorinated Pyrazoles and Isoxazoles via Regioselective Cyclocondensation

The activated methylene group of 3,4,5-Trifluorobenzoylacetonitrile undergoes facile Knoevenagel-type condensations and subsequent cyclocondensations with hydrazines or hydroxylamines to yield 3,4,5-trifluorophenyl-substituted pyrazoles or isoxazoles. The specific 3,4,5-substitution pattern on the phenyl ring imparts distinct electronic properties that can influence the regioselectivity of cyclization and the physicochemical properties of the resulting heterocycle [1]. This is a high-value application in both agrochemical and pharmaceutical discovery, where fluorinated heterocycles are prized for their metabolic stability and bioavailability .

Intermediate in the Synthesis of Anti-inflammatory Drug Candidates

Leveraging the class-level SAR evidence that fluorination of the benzoylacetonitrile scaffold is essential for anti-inflammatory activity in the rat adjuvant arthritis model [1], 3,4,5-Trifluorobenzoylacetonitrile serves as a strategically positioned building block. It can be elaborated into a diverse array of fluorinated analogs for SAR studies aimed at optimizing potency, selectivity, and pharmacokinetic profile beyond what is achievable with the mono-fluorinated o-, m-, or p-fluorobenzoylacetonitriles. The three fluorine atoms provide a unique combination of inductive electron withdrawal and metabolic shielding.

Anhydrous Organic Synthesis Requiring Strict Moisture Control

In synthetic methodologies demanding rigorously anhydrous conditions, such as the generation of lithium enolates for alkylation or aldol reactions, the presence of water can quench reactive intermediates and drastically reduce yields. Procurement of 3,4,5-Trifluorobenzoylacetonitrile from vendors specifying a maximum moisture content of ≤0.5% is critical for ensuring reproducibility and maximizing yield in these sensitive transformations. Using a generic, non-specified grade introduces an uncontrolled variable that can confound reaction outcomes.

Development of Novel Agrochemicals with Enhanced Environmental Profiles

The trifluoromethyl group and polyfluorinated aromatics are key motifs in modern agrochemicals due to their ability to enhance potency, selectivity, and environmental stability [1]. 3,4,5-Trifluorobenzoylacetonitrile is a versatile intermediate for constructing the heterocyclic cores found in many herbicides and fungicides. Its predicted physicochemical properties and the electronic influence of the 3,4,5-trifluoro pattern can be exploited to fine-tune the lipophilicity and soil mobility of the final active ingredient, contributing to the development of more targeted and environmentally sustainable crop protection agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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